molecular formula C15H10N2O B15359216 Benzoylquinoxaline

Benzoylquinoxaline

Cat. No.: B15359216
M. Wt: 234.25 g/mol
InChI Key: JVNQMEMKKKISCM-UHFFFAOYSA-N
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Description

Benzoylquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by a fused benzene and pyrazine ring structure

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: this compound can be synthesized through the condensation of benzoyl chloride with o-phenylenediamine in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert this compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: this compound-quinone derivatives.

  • Reduction: Reduced this compound derivatives.

  • Substitution: Substituted this compound derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Studied for its biological activity, including potential antitumor properties.

  • Medicine: Investigated for its use in drug development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which benzoylquinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antitumor applications, it may inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Benzoylquinoxaline is compared with other similar compounds, such as:

  • Quinoxaline: The parent compound without the benzoyl group.

  • Benzoylpyrazine: A structurally related compound with a different ring system.

  • Benzoylisoquinoline: Another related compound with a different fused ring structure.

Uniqueness: this compound's unique structure and reactivity profile set it apart from these similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

phenyl(quinoxalin-2-yl)methanone

InChI

InChI=1S/C15H10N2O/c18-15(11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)17-14/h1-10H

InChI Key

JVNQMEMKKKISCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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